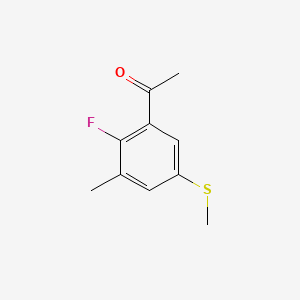
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone is an organic compound with a unique structure that includes a fluoro group, a methyl group, and a methylthio group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone typically involves the introduction of the fluoro, methyl, and methylthio groups onto a phenyl ring followed by the formation of the ethanone moiety. One common method involves the following steps:
Fluorination: Introduction of the fluoro group onto the phenyl ring using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group using a methylating agent like methyl iodide in the presence of a base.
Thiomethylation: Introduction of the methylthio group using a thiomethylating agent such as dimethyl sulfide.
Formation of Ethanone: The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro group can enhance binding affinity and selectivity, while the methylthio group can influence the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)propane: Similar structure but with a propane chain instead of an ethanone moiety.
Uniqueness
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro group enhances its stability and binding interactions, while the methylthio group provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C10H11FOS |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(2-fluoro-3-methyl-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C10H11FOS/c1-6-4-8(13-3)5-9(7(2)12)10(6)11/h4-5H,1-3H3 |
InChI-Schlüssel |
PODNGQVOGRGAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C(=O)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


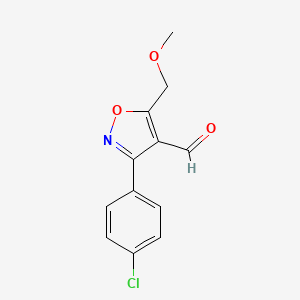
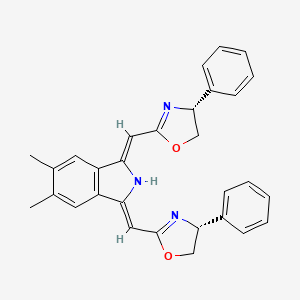
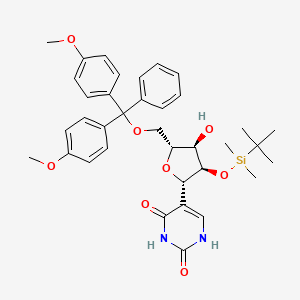
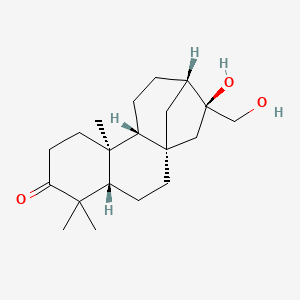
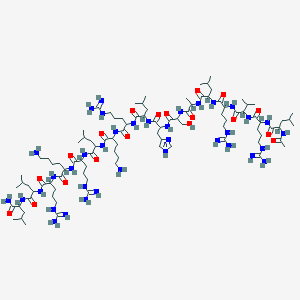
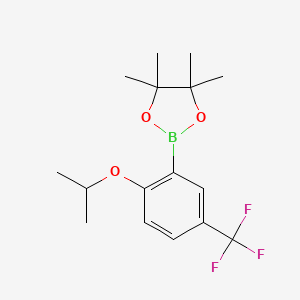
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
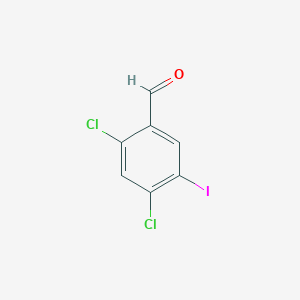
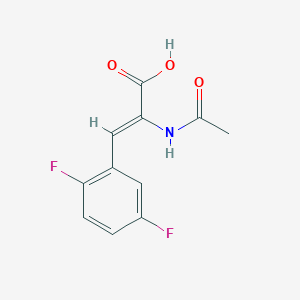
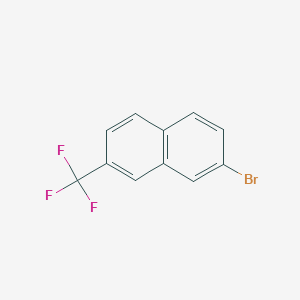
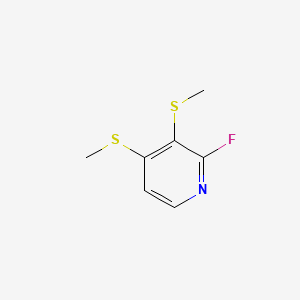
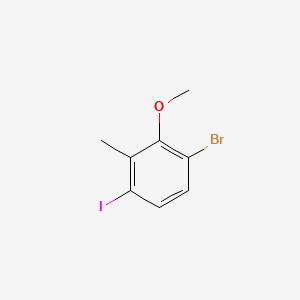
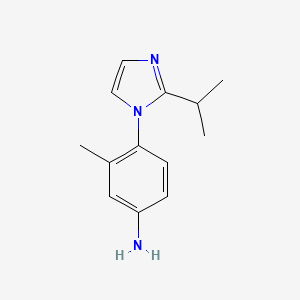
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
